molecular formula C15H13N3O3S B11020284 N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11020284
M. Wt: 315.3 g/mol
InChI Key: GCCICXLYACMWCA-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of furan-2-ylmethylamine with 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amino group.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino-substituted thiadiazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide: Lacks the methoxy group on the phenyl ring.

    N-(furan-2-ylmethyl)-4-(4-chlorophenyl)-1,2,3-thiadiazole-5-carboxamide: Contains a chlorine atom instead of a methoxy group on the phenyl ring.

    N-(furan-2-ylmethyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide: Contains a nitro group instead of a methoxy group on the phenyl ring.

Uniqueness

The presence of the methoxy group on the phenyl ring of N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C15H13N3O3S/c1-20-11-6-4-10(5-7-11)13-14(22-18-17-13)15(19)16-9-12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,19)

InChI Key

GCCICXLYACMWCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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